1,1-Diethoxy-2-iodoethane

Nucleophilic substitution Leaving-group ability Reaction kinetics

1,1-Diethoxy-2-iodoethane (iodoacetaldehyde diethyl acetal) is a primary alkyl iodide bearing a protected aldehyde functionality. With a molecular weight of 244.07 g·mol⁻¹ and a density of approximately 1.49 g·mL⁻¹, it is a high-boiling liquid (84 °C at 14–15 Torr).

Molecular Formula C6H13IO2
Molecular Weight 244.07 g/mol
CAS No. 51806-20-3
Cat. No. B1314102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxy-2-iodoethane
CAS51806-20-3
Molecular FormulaC6H13IO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCCOC(CI)OCC
InChIInChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
InChIKeyFWNJFIHTBFQKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxy-2-iodoethane (CAS 51806-20-3) – Procurement-Relevant Identity and Class Position


1,1-Diethoxy-2-iodoethane (iodoacetaldehyde diethyl acetal) is a primary alkyl iodide bearing a protected aldehyde functionality [1]. With a molecular weight of 244.07 g·mol⁻¹ and a density of approximately 1.49 g·mL⁻¹, it is a high-boiling liquid (84 °C at 14–15 Torr) . The compound belongs to the α-haloacetaldehyde acetal family, where the halogen atom (I, Br, or Cl) dictates the reactivity profile of the acetal-protected electrophilic center [2].

Why 1,1-Diethoxy-2-iodoethane Cannot Be Freely Substituted by Its Bromo or Chloro Analogs


Although 1,1-diethoxy-2-iodoethane shares the same acetal backbone with 2-bromo- and 2-chloro-1,1-diethoxyethane, the identity of the halogen atom fundamentally alters both reaction rates and stereochemical outcomes in nucleophilic substitutions. The iodide ion is a significantly better leaving group than bromide or chloride [1], and this property translates into measurable differences in reaction yields, stereoselectivity, and the practical temperature/time profiles required for synthetic transformations [2]. Procurement decisions based solely on cost or availability risk underperformance in reactions where the superior leaving-group ability of iodide is required.

Product-Specific Quantitative Evidence Guide for 1,1-Diethoxy-2-iodoethane


Leaving-Group Ability: Iodide Outperforms Bromide and Chloride in SN2 Reactions

In SN2 nucleophilic substitution reactions, the iodide ion (I⁻) is universally recognized as a superior leaving group relative to bromide (Br⁻) and chloride (Cl⁻). Quantitative kinetic studies on alkyl halides establish the relative leaving-group rates as I⁻ > Br⁻ > Cl⁻, with iodide approximately 3–6 times more reactive than bromide and 10²–10³ times more reactive than chloride, depending on the specific substrate and conditions [1]. This class-level trend directly applies to the α-haloacetaldehyde acetal series, meaning 1,1-diethoxy-2-iodoethane will undergo nucleophilic displacement significantly faster and under milder conditions than its bromo or chloro counterparts.

Nucleophilic substitution Leaving-group ability Reaction kinetics

Synthesis Yield: Iodoacetaldehyde Diethyl Acetal via ICl Method Achieves 84% Isolated Yield

Akiyoshi and Okuno (1952) reported the synthesis of iodoacetaldehyde diethyl acetal via iodine monochloride addition to vinyl acetate followed by ethanolysis, obtaining the purified product in 84% yield [1]. In a separate patent disclosure, bromoacetaldehyde diethyl acetal was prepared via catalytic bromination of paraldehyde/ethanol, giving a molar product yield of approximately 80% [2]. While these yields arise from different synthetic routes and cannot be attributed solely to halogen identity, they demonstrate that the iodo compound is accessible in a competitive yield range (≥80%) that does not penalize its procurement relative to the bromo analog.

Synthetic methodology Yield optimization Process chemistry

Stereoselectivity in Acetal Substitution: Iodo and Bromo Acetals Both Deliver >99:1 trans Selectivity

In a systematic study of α-halo acetal substitution reactions by van der Vorm et al. (2022), the iodo-substituted pyran acetal (compound d, X = I) gave allylation products with >99:1 trans:cis diastereoselectivity and 66% isolated yield [1]. The corresponding bromo analog (compound c, X = Br) also achieved >99:1 trans selectivity but with a higher yield of 77%. Critically, the chloro analog (compound b, X = Cl) gave significantly eroded stereoselectivity (86:14 trans:cis, 66% yield), demonstrating that both iodo and bromo acetals are required for high stereocontrol. The iodo compound thus occupies a unique position: it delivers stereoselectivity equivalent to the bromo analog, whereas the chloro analog cannot serve as a replacement when high trans selectivity is required.

Stereoselective synthesis Acetal substitution Diastereoselectivity

Physical Property Differentiation: Boiling Point and Density Enable Practical Separation and Handling

The physical properties of 1,1-diethoxy-2-iodoethane differ substantially from its bromo and chloro analogs, which affects purification and handling. The iodo compound boils at 84 °C (14–15 Torr) with a density of 1.49 g·mL⁻¹ and a refractive index of 1.4734 [1]. In comparison, 2-bromo-1,1-diethoxyethane boils at 66–67 °C (18 Torr) with a density of 1.28 g·mL⁻¹ , and 2-chloro-1,1-diethoxyethane boils at 157 °C (760 Torr) with a density of 1.018 g·mL⁻¹ . The iodo compound thus exhibits the highest density among the three, facilitating phase separation during aqueous workup, and a boiling point sufficiently low to permit vacuum distillation without decomposition.

Physicochemical properties Purification Process engineering

Application-Driven Evidence: Iodoacetaldehyde Diethyl Acetal as the Preferred Alkylating Agent in Farnesyltransferase Inhibitor Synthesis

In the synthesis of J-104871, a potent farnesyltransferase inhibitor reported in J. Med. Chem. (1998), iodoacetaldehyde diethyl acetal (II) was specifically selected as the alkylating agent for 3,4-(methylenedioxy)phenylacetone (I) to produce racemic ketone (III) [1]. The iodo compound was chosen despite the commercial availability of the corresponding bromo and chloro analogs, which is consistent with the expectation that the superior leaving-group ability of iodide provides higher alkylation efficiency on this sterically encumbered ketone enolate. This documented use in a bioactive molecule synthesis constitutes direct, application-level evidence of the compound's differentiated value.

Medicinal chemistry Alkylation Farnesyltransferase inhibitor

Synthesis Route Versatility: Finkelstein Conversion from Bromo Precursor Provides On-Demand Access

1,1-Diethoxy-2-iodoethane can be prepared from the corresponding bromo compound via the classical Finkelstein reaction (NaI/acetone), exploiting the low solubility of NaBr in acetone to drive the equilibrium toward the iodo product [1]. This means that laboratories already holding stocks of 2-bromo-1,1-diethoxyethane can generate the iodo analog on demand. The reverse transformation (iodo → bromo) is thermodynamically unfavorable under comparable conditions. This synthetic interconversion pathway provides a strategic procurement advantage: the iodo compound can serve as a higher-reactivity backup when the bromo analog fails to deliver adequate conversion in a given transformation.

Finkelstein reaction Halogen exchange Synthetic accessibility

Best Application Scenarios for 1,1-Diethoxy-2-iodoethane Based on Evidence


Stereoselective Synthesis Requiring >99:1 Diastereocontrol at the Acetal Center

As demonstrated by van der Vorm et al. [1], α-iodo acetals deliver >99:1 trans selectivity in nucleophilic substitution reactions, matching the performance of the bromo analog while the chloro analog falls short (86:14 trans:cis). Researchers executing stereochemically demanding acetal alkylations should procure 1,1-diethoxy-2-iodoethane when the bromo analog is unavailable or when exploring halogen-dependent stereoelectronic effects.

Alkylation of Sterically Hindered or Weakly Nucleophilic Substrates

The iodide leaving group is approximately 3–6 times more reactive than bromide in SN2 displacements [1]. For challenging alkylations—such as the enolate alkylation employed in the J-104871 farnesyltransferase inhibitor synthesis [2]—the iodo compound provides faster kinetics and higher conversion, reducing reaction times and minimizing side-product formation from competing elimination pathways.

Facile Purification via Liquid–Liquid Extraction

With a density of 1.49 g·mL⁻¹ [1], 1,1-diethoxy-2-iodoethane is significantly denser than its bromo (1.28 g·mL⁻¹) and chloro (1.018 g·mL⁻¹) counterparts [2][3]. This property ensures clean phase separation during aqueous workup, a practical advantage in multi-step syntheses where rapid and efficient removal of water-soluble byproducts is critical.

On-Demand Generation from 2-Bromo-1,1-diethoxyethane via Finkelstein Reaction

The Finkelstein reaction (NaI/acetone) enables quantitative conversion of 2-bromo-1,1-diethoxyethane to the iodo analog [1]. This allows procurement teams to stock the more stable bromo precursor and generate the iodo reagent as needed, particularly when a specific transformation fails with the bromo compound and requires the enhanced leaving-group ability of iodide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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